2,3,4,6-四-O-乙酰基-α-D-半乳呋喃糖基氟化物

描述

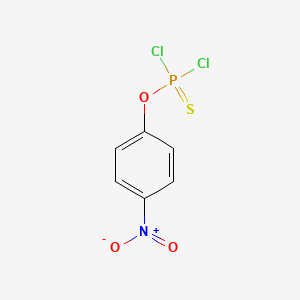

2,3,4,6-Tetra-O-Acetyl-alpha-D-galactopyranosyl fluoride is a compound that serves as a key intermediate in the synthesis of various glycosidic molecules. It is particularly relevant in the context of creating inhibitors for enzymes like alpha-2-L-fucosyl transferase, which are important in the study of biological processes and potential therapeutic interventions.

Synthesis Analysis

The synthesis of related compounds involves the use of acetylated galactopyranosyl bromides and chlorides as intermediates. For instance, 2,3,4-Tri-O-acetyl-6-O-(chloroacetyl)-alpha-D-galactopyranosyl bromide has been prepared and used to synthesize more complex saccharides by condensation with other acetylated sugars . This suggests that similar methods could be employed to synthesize the alpha-D-galactopyranosyl fluoride derivative by substituting the appropriate leaving group with a fluoride source.

Molecular Structure Analysis

The crystal structure of a closely related compound, 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-fluoro-beta-D-galactopyranoside, has been determined to be triclinic with specific cell dimensions and angles. The sugar molecules in this structure adopt chair conformations, which is a common and stable form for pyranose rings. Deviations in the atoms from the plane of the pyranose ring are noted, which could influence the reactivity and interactions of the molecule .

Chemical Reactions Analysis

The reactivity of acetylated galactopyranosyl derivatives is highlighted by their ability to form more complex saccharides through selective condensation reactions. The presence of acetyl and chloroacetyl groups allows for selective deprotection and further reaction to yield trisaccharides and potentially higher oligosaccharides . This indicates that the tetra-acetyl-alpha-D-galactopyranosyl fluoride would likely be reactive in glycosylation reactions, where it could be used to introduce a fluorinated sugar moiety into larger structures.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl fluoride are not detailed in the provided papers, we can infer from the related structures that such compounds are likely to be crystalline solids with defined melting points. The acetyl groups contribute to the stability of the molecule and may influence its solubility in organic solvents. The presence of the fluorine atom would affect the molecule's reactivity, potentially making it a good leaving group in nucleophilic substitution reactions .

科学研究应用

合成和化学应用

2,3,4,6-四-O-乙酰基-α-D-半乳呋喃糖基氟化物用于合成各种化合物。例如,它被用作化学酶法合成含半乳糖的化学物质的糖基供体,正如 X. Min(2008 年)所证明的那样,他开发了一种通过乙酰化、氟化和脱乙酰化工艺以 D-半乳糖为起始原料制备该物质的方法 (X. Min,2008 年)。

寡糖合成中的糖基化

它还在立体定向糖基化过程中发挥重要作用。Matthias Kreuzer 和 J. Thiem(1986 年)证明了它在路易斯酸存在下实现各种化合物的立体定向糖基化的用途,从而形成二糖衍生物 (Kreuzer 和 Thiem,1986 年)。

氟碳化合物的开发

P. W. Kent 和 S. Dimitrijevich(1977 年)探索了使用该化合物合成氟碳化合物的过程。他们详细介绍了实验程序,并讨论了氟化对涉及该化合物加成反应的速率和产物的影响 (Kent 和 Dimitrijevich,1977 年)。

D-半乳呋喃糖基二卤代物的合成

J. Praly 等人(2001 年)研究了 D-半乳呋喃糖基二卤代物的合成,展示了将 β-D-半乳呋喃糖五-O-乙酸酯转化为四-O-乙酰基-β-D-半乳呋喃糖基氯化物,随后转化为包括 2,3,4,6-四-O-乙酰基-D-李可糖-己-1-烯吡喃糖基氯化物在内的衍生物 (Praly 等人,2001 年)。

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

作用机制

Target of Action

It’s known that similar compounds are often used in the synthesis of glycosides , which suggests that it may interact with enzymes involved in carbohydrate metabolism.

Mode of Action

It’s known that similar compounds can participate in n- and s- galactosylation reactions , which involve the addition of a galactose unit to other molecules. This suggests that the compound may interact with its targets by donating a galactose unit, thereby modifying the target’s structure and function.

Pharmacokinetics

Similar compounds are often poorly soluble in water , which may affect their bioavailability and distribution in the body.

属性

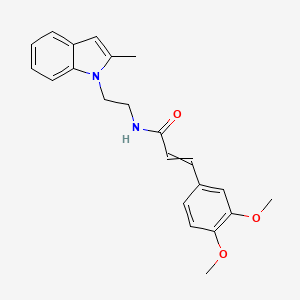

IUPAC Name |

[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-fluorooxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11+,12+,13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJXATNWYELAACC-HTOAHKCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)F)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)F)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00385061 | |

| Record name | 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00385061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,6-tetra-o-Acetyl-alpha-D-galactopyranosyl fluoride | |

CAS RN |

4163-44-4 | |

| Record name | α-D-Galactopyranosyl fluoride, 2,3,4,6-tetraacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4163-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00385061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Methoxy-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1334708.png)

![1-{5-[(4-Fluorophenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one](/img/structure/B1334710.png)